

Atto 465 NHS Ester: A Technical Guide for High-Resolution Microscopy

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Atto 465 NHS ester is a fluorescent dye belonging to the acridine family of compounds, recognized for its utility in high-resolution microscopy and single-molecule detection applications.[1][2] Its N-hydroxysuccinimidyl (NHS) ester functional group facilitates covalent labeling of primary amines on biomolecules such as proteins and antibodies, forming stable amide bonds.[1] This technical guide provides an in-depth overview of the photophysical properties, experimental protocols, and applications of Atto 465 NHS ester in advanced microscopy techniques, with a focus on Stimulated Emission Depletion (STED) and direct Stochastic Optical Reconstruction Microscopy (dSTORM).

Core Properties of Atto 465 NHS Ester

Atto 465 is characterized by its strong absorption, high fluorescence quantum yield, and notable thermal and photostability, making it a robust tool for demanding imaging applications. [1][2] A key feature of Atto 465 is its surprisingly large Stokes shift of approximately 55 nm in aqueous solutions, which is the difference between the spectral maxima of absorption and emission. This property is advantageous in reducing spectral crosstalk in multicolor imaging experiments.

Photophysical and Chemical Data



The key quantitative properties of **Atto 465 NHS ester** are summarized in the table below for convenient reference in experimental design.

Property	Value	Reference
Excitation Maximum (λ_abs_)	453 nm	
Emission Maximum (λ_em_)	506 nm	
Molar Extinction Coefficient (ε_max_)	7.5 x 10 ⁴ M ⁻¹ cm ⁻¹	
Fluorescence Quantum Yield (Φ_f_)	70%	_
Fluorescence Lifetime (τ_fl_)	5.0 ns	-
Molecular Weight	493 g/mol	-

Experimental Protocols Protein Labeling with Atto 465 NHS Ester

This protocol provides a general procedure for the covalent labeling of proteins, such as antibodies, with **Atto 465 NHS ester**. Optimization may be necessary for specific proteins and applications.

Materials:

- · Protein of interest
- Atto 465 NHS ester
- Amine-free, anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3
- Purification column (e.g., Sephadex G-25)
- Phosphate-Buffered Saline (PBS), pH 7.4



Procedure:

- Protein Preparation: Dissolve the protein in the Labeling Buffer at a concentration of 2 mg/mL. If the protein solution contains amine-containing buffers like Tris, it must be dialyzed against PBS prior to labeling.
- Dye Solution Preparation: Immediately before use, dissolve Atto 465 NHS ester in DMF or DMSO to a concentration of 2 mg/mL.
- Labeling Reaction: Add a 2- to 10-fold molar excess of the reactive dye to the protein solution. The optimal dye-to-protein ratio should be determined empirically for each specific protein. Incubate the reaction for 30 to 60 minutes at room temperature with gentle, constant stirring.
- Purification: Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25). The first colored band to elute from the column is the labeled protein conjugate.

Caption: Workflow for labeling proteins with Atto 465 NHS ester.

High-Resolution Microscopy Applications Stimulated Emission Depletion (STED) Microscopy

STED microscopy is a super-resolution technique that overcomes the diffraction limit of light by selectively deactivating fluorophores at the periphery of the excitation spot, thereby narrowing the effective point spread function.

Principle of STED:

Caption: Simplified principle of STED microscopy.

Protocol for STED Imaging with Atto 465:

While a specific STED depletion laser wavelength for Atto 465 is not prominently documented in the reviewed literature, a general principle for STED is to use a depletion laser with a wavelength in the red-shifted tail of the fluorophore's emission spectrum. Given the emission



maximum of Atto 465 at 506 nm, a suitable STED laser would likely be in the range of 560-600 nm. The optimal wavelength and power would need to be empirically determined.

- Sample Preparation: Prepare cells labeled with Atto 465-conjugated antibodies as described in the protein labeling protocol. Mount the sample on a coverslip suitable for high-resolution imaging.
- Microscope Setup:
 - Excitation: Use a laser line that efficiently excites Atto 465, such as a 458 nm or 470 nm laser.
 - Depletion: Employ a STED laser with a wavelength in the far-red tail of the Atto 465 emission spectrum (e.g., 592 nm). The STED laser should be shaped into a donut profile at the focal plane.
 - Detection: Use a bandpass filter that collects the fluorescence emission of Atto 465 (e.g., 490-530 nm).
- Image Acquisition: Acquire images by scanning the co-aligned excitation and STED laser beams across the sample. The resolution enhancement is directly related to the intensity of the STED laser.

Direct Stochastic Optical Reconstruction Microscopy (dSTORM)

dSTORM is a single-molecule localization microscopy (SMLM) technique that relies on the stochastic photoswitching of individual fluorophores between a fluorescent "on" state and a dark "off" state. By localizing individual molecules over thousands of frames, a super-resolved image is reconstructed.

Principle of dSTORM:

Caption: The fundamental workflow of dSTORM imaging.

Protocol for dSTORM Imaging with Atto 465:



The photoswitching of many organic fluorophores for dSTORM is facilitated by the use of specific imaging buffers containing a thiol, which helps to induce and maintain the dark state.

dSTORM Imaging Buffer (General Recipe): A common dSTORM buffer includes an oxygen scavenger system and a thiol. A typical composition is:

- Buffer A: 10 mM Tris (pH 8.0) + 50 mM NaCl
- Buffer B: 50 mM Tris (pH 8.0) + 10 mM NaCl + 10% (w/v) Glucose
- GLOX Solution: 14 mg Glucose Oxidase + 50 μL Catalase in 200 μL Buffer A
- Thiol: 1M Cysteamine (MEA) or 2-mercaptoethanol (BME)

Working Buffer Preparation (prepare fresh): For a final volume of approximately 700 μL, mix:

- 620 μL Buffer B
- 70 μL 1M MEA
- 7 μL GLOX solution

Imaging Procedure:

- Sample Preparation: Prepare the Atto 465-labeled sample and mount it in an imaging chamber.
- Buffer Exchange: Replace the storage buffer with the freshly prepared dSTORM imaging buffer.
- Microscope Setup:
 - Excitation/Readout Laser: Use a laser line appropriate for Atto 465, such as 470 nm, at a high power to excite the few "on" state molecules and subsequently drive them into the dark state or photobleach them.
 - Activation Laser: A lower power UV or violet laser (e.g., 405 nm) can be used to sparsely reactivate fluorophores from the dark state back to the emissive state.



- Image Acquisition: Acquire a time series of thousands of images, where each frame captures the fluorescence of a sparse, random subset of the total fluorophore population.
- Image Reconstruction: Process the acquired image stack using localization software to determine the precise coordinates of each detected single-molecule event. The final superresolved image is a composite of all localizations.

Conclusion

Atto 465 NHS ester is a versatile and robust fluorescent probe with photophysical properties well-suited for high-resolution microscopy. Its large Stokes shift is particularly beneficial for multicolor imaging. While detailed, dye-specific protocols for STED and dSTORM with Atto 465 require some empirical optimization, the general principles and starting protocols provided in this guide offer a solid foundation for researchers to successfully employ this dye in their advanced imaging experiments. The ability to covalently label target proteins with high efficiency makes Atto 465 NHS ester a valuable tool for elucidating subcellular architecture and molecular interactions at the nanoscale.

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References

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